3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A chemical compound’s description often includes its molecular formula, structure, and other identifiers like CAS Registry Number. It also includes the compound’s occurrence or synthesis, its uses, and its role in biological systems if applicable .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include various chemical reactions, catalysts used, reaction conditions, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the reactants and products, the conditions under which the reaction occurs, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like reactivity, stability, and flammability .Wirkmechanismus
The mechanism of action of 3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol is not fully understood. However, it is believed to be related to its ability to interact with various proteins and enzymes, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and enhanced cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been fully elucidated. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness, improved memory, and enhanced cognitive function. In addition, this compound has been shown to interact with various proteins and enzymes, leading to changes in their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol for laboratory experiments include its availability and low cost, as well as its ability to interact with various proteins and enzymes. However, there are also some limitations to using this compound, such as its potential toxicity and the fact that its mechanism of action is not fully understood.
Zukünftige Richtungen
The potential uses of 3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol in scientific research are vast, and there are many future directions that could be explored. These include further research into its mechanism of action, as well as its potential uses in drug development and drug delivery. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved treatments for various diseases. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol can be synthesized through a multi-step process starting with the reaction of 5-methoxypyrimidine-2-yloxy piperidine-1-carbonyl chloride with potassium hydroxide in methanol. This reaction yields a potassium salt of the desired product, which is then treated with hydrochloric acid to produce the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}pyridin-2-ol is a valuable tool for scientific research, as it has a wide range of applications. It is used as a biochemical reagent for the synthesis of other compounds, and as a tool for studying the mechanism of action of various drugs. This compound is also used in the synthesis of other compounds, such as 5-methoxypyrimidine-2-yloxy piperidine-1-carbonyl sulfonates and pyridin-2-ols.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-5-[4-(5-methoxypyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O4/c1-24-12-8-19-16(20-9-12)25-11-2-4-21(5-3-11)15(23)10-6-13(17)14(22)18-7-10/h6-9,11H,2-5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDGWRASKUQKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.